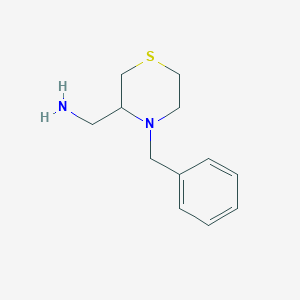

(4-苄硫代吗啉-3-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(4-Benzylthiomorpholin-3-yl)methanamine" is not directly mentioned in the provided papers. However, the papers do discuss various methanamine derivatives with potential biological activities. For instance, paper describes novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with potential antidepressant-like activity. Similarly, paper explores 4-(aminoalkoxy)benzylamines as human histamine H3 receptor antagonists, and paper discusses the synthesis of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using a four-component reaction.

Synthesis Analysis

The synthesis of related compounds involves various chemical strategies. For example, paper details a one-pot synthesis of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using (N-isocyanimino) triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and carboxylic acids without the need for a catalyst. This method operates at room temperature, indicating a potentially efficient and accessible approach for the synthesis of methanamine derivatives.

Molecular Structure Analysis

The molecular structures of methanamine derivatives are characterized using various spectroscopic techniques. For instance, paper describes the structural characterization of a dibenzyl methanamine derivative using NMR spectroscopy, elemental analysis, and mass spectrometry. These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of methanamine derivatives can be inferred from the types of reactions they undergo. Paper mentions the synthesis of a methanamine compound through a condensation reaction involving p-Toluic hydrazide and glycine, indicating that methanamine derivatives can participate in condensation reactions to form heterocyclic structures like oxadiazoles.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanamine derivatives are often determined to assess their drug-like characteristics. Paper provides an extensive evaluation of the lead compound's properties, including solubility, metabolic stability, and penetration through Caco-2 cells. These properties are essential for predicting the compound's behavior in biological systems and its potential as a drug candidate.

科学研究应用

1. 抗抑郁活性

(4-苄硫代吗啉-3-基)甲胺衍生物已被研究作为抗抑郁药物的潜在候选。具体来说,设计为血清素5-HT1A受体的“偏倚激动剂”的某些衍生物显示出强大的抗抑郁活性。其中一种化合物,被鉴定为NLX-204,在初步体内研究中显示出高选择性和高效性,表明其作为抗抑郁药物候选的潜力(Sniecikowska et al., 2019)。

2. 抗抽搐特性

研究表明,(4-苄硫代吗啉-3-基)甲胺的某些衍生物具有显著的抗抽搐特性。一项涉及合成和表征与其结构相关的3-氨基甲基吡啶的杂环席夫碱的研究显示,在各种模型中保护免受癫痫发作的结果令人鼓舞,突显其作为抗抽搐剂的潜力(Pandey & Srivastava, 2011)。

3. 抗微生物应用

类似于(4-苄硫代吗啉-3-基)甲胺的化合物已被合成,并显示出不同程度的抗微生物活性。这些研究包括合成类似于1-(1H-苯并三唑-1-基)-1-取代苯基甲胺的衍生物,该衍生物表现出抗菌和抗真菌活性(Visagaperumal et al., 2010)。

4. 催化应用

(4-苄硫代吗啉-3-基)甲胺的衍生物已被用于催化,特别是在转移氢化反应中。例如,从与(4-苄硫代吗啉-3-基)甲胺结构相关的化合物衍生的喹唑啉基钌配合物已被有效地用于对苯乙酮衍生物的转移氢化,表现出高效性和选择性(Karabuğa等,2015)。

5. 癌症治疗中的细胞毒剂

一些(4-苄硫代吗啉-3-基)甲胺的衍生物已被合成并评估其对各种癌细胞系的细胞毒活性。这些化合物,如N-苄基-1-(5-芳基-1,3,4-噁二唑-2-基)-1-(1H-吡咯-2-基)甲胺,已显示出抑制癌细胞生长的有希望结果,暗示其在癌症治疗中的潜在应用(Ramazani et al., 2014)。

安全和危害

属性

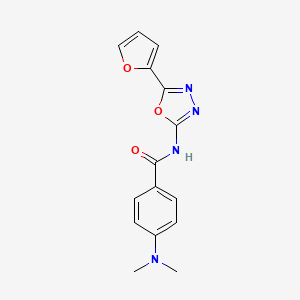

IUPAC Name |

(4-benzylthiomorpholin-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2S/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVCBDDTRSTVDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1CC2=CC=CC=C2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Benzylthiomorpholin-3-yl)methanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507687.png)

![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2507691.png)

![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)

![N-(tert-butyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507704.png)

![Ethyl 4-[allyl(methylsulfonyl)amino]benzoate](/img/structure/B2507707.png)

![N-(2-ethyl-6-methylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2507708.png)